molecular formula C22H18N2O3 B5968915 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide

Cat. No.: B5968915
M. Wt: 358.4 g/mol
InChI Key: DBIFEXHHVDJUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide, also known as MBOA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOA is a benzoxazole derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of cellular signaling pathways. This compound has been shown to scavenge ROS and to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to protect cells from oxidative stress and to reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has several advantages for lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of metal ions and nitric oxide. Additionally, this compound has been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its limited solubility in water, which may affect its bioavailability and its potential use as a therapeutic agent.

Future Directions

There are several future directions for the research on N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the development of more efficient synthesis methods for this compound may improve its yield and purity, making it more suitable for further research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods have been optimized to improve its yield and purity, and its scientific research applications have been extensively studied. This compound has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide can be synthesized using various methods, including the reaction of 4-methylphenyl-2-aminophenol with phenoxyacetic acid in the presence of a catalyst, or the reaction of 4-methylphenyl-2-aminophenol with phenoxyacetyl chloride in the presence of a base. Another method involves the reaction of 4-methylphenyl-2-aminophenol with phenoxyacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods have been optimized to improve the yield and purity of this compound.

Scientific Research Applications

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc, as well as for the detection of nitric oxide. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-15-7-9-16(10-8-15)22-24-19-13-17(11-12-20(19)27-22)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFEXHHVDJUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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